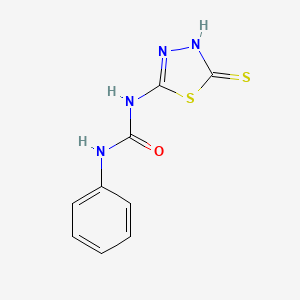
1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea” is a compound that has been studied for its urease inhibitory activities . It is a pure white, odorless, tasteless crystalline solid .
Synthesis Analysis
The compound has been synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular formula of the compound is C9H8N4OS2, and it has a molecular weight of 252.32 . The compound has been characterized by spectral analysis .Chemical Reactions Analysis
The compound has been evaluated for its urease inhibitor activities. The urease inhibitory activity of various analogous of this compound has been observed .Physical And Chemical Properties Analysis
The compound has a density of 1.57±0.1 g/cm3 (Predicted), and a melting point of 110-112 °C . It has been characterized by IR, 1H NMR, and 13C NMR .Applications De Recherche Scientifique
- Researchers explore its use in horticulture, forestry, and agriculture to improve crop yield, fruit quality, and overall plant architecture .
- Investigations focus on understanding the structure-activity relationship and optimizing antibacterial activity .
- Scientists study its metal-binding properties for applications in environmental remediation, such as heavy metal removal from contaminated water .
Plant Growth Regulation
Anti-Cancer Properties
Antibacterial Activity
Metal Ion Chelation
Photodynamic Therapy (PDT)
Mécanisme D'action
Target of Action
The primary target of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea is Shikimate kinase . Shikimate kinase is an enzyme that plays a crucial role in the biosynthesis of aromatic amino acids in bacteria and plants . This makes it an attractive target for the development of antimicrobial and herbicidal agents .
Mode of Action
1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea interacts with Shikimate kinase, fitting well into the cavity of the enzyme . This interaction inhibits the activity of the enzyme, thereby disrupting the biosynthesis of aromatic amino acids .
Biochemical Pathways
The inhibition of Shikimate kinase disrupts the shikimate pathway, a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids: phenylalanine, tyrosine, and tryptophan . This disruption affects the downstream effects, including the synthesis of proteins, enzymes, and other vital compounds that require these aromatic amino acids .
Pharmacokinetics
This suggests that it may have favorable absorption and distribution characteristics, metabolic stability, and excretion profiles, which could impact its bioavailability .
Result of Action
The result of the action of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea is the inhibition of the growth of organisms that rely on the shikimate pathway for the synthesis of aromatic amino acids . For instance, it has been found to be active against Mycobacterium tuberculosis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-phenyl-3-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS2/c14-7(10-6-4-2-1-3-5-6)11-8-12-13-9(15)16-8/h1-5H,(H,13,15)(H2,10,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQDTUCHCVJYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NNC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-methoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513601.png)

![(E)-N-[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-oxoethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2513605.png)
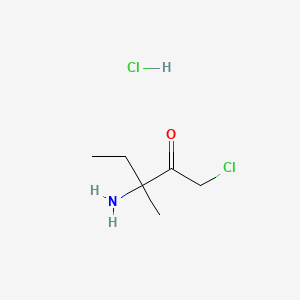

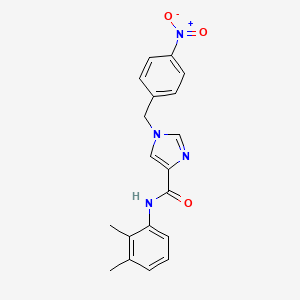
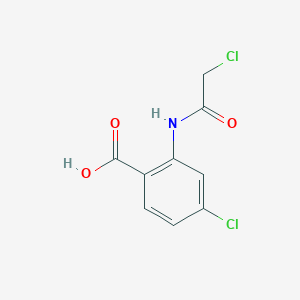
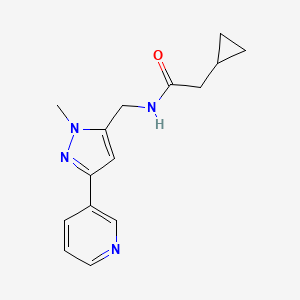
![4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B2513612.png)
![1-[(4-Ethoxyphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2513614.png)

![3-(1-(2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2513620.png)
![N-(3-fluoro-4-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2513622.png)